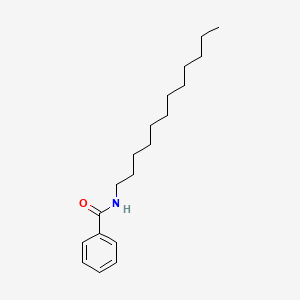

N-Dodecylbenzamide

Description

Contextual Significance within Organic and Materials Chemistry

The significance of N-Dodecylbenzamide in modern chemistry stems primarily from its capacity for supramolecular assembly. snu.ac.kr In appropriate organic solvents, individual molecules of this compound arrange themselves into long, fibrous structures, often referred to as a self-assembled fibrillar network (SAFiN). mdpi.com This assembly is not driven by the formation of strong, permanent covalent bonds, but rather by a combination of weaker, non-covalent interactions.

The key intermolecular forces governing this process are hydrogen bonds between the amide groups (-CONH-) of adjacent molecules and van der Waals interactions among the long dodecyl chains. wikipedia.orgmdpi.com The ordered aggregation driven by these forces leads to the immobilization of solvent molecules and the creation of a stable gel. wikipedia.org

This gelation ability is of high interest in materials chemistry. A notable application is in the development of phase-selective organogelators (PSOGs) for environmental remediation, such as cleaning up oil spills. researchgate.net When applied to an oil-water mixture, this compound and similar molecules can selectively gel the oil phase, allowing for its physical removal from the water. acs.org Furthermore, the general class of amide-based organogelators is being explored for its potential in creating novel drug delivery systems, where the gel network can encapsulate and control the release of therapeutic agents. rsc.org

Table 2: Key Intermolecular Forces in this compound Self-Assembly This table details the non-covalent interactions responsible for the formation of organogels.

| Interaction Type | Participating Groups | Role in Assembly |

|---|---|---|

| Hydrogen Bonding | Amide (-CONH-) groups | Provides directional linkage, forming the primary backbone of the fibers. |

| van der Waals Forces | Dodecyl (-C₁₂H₂₅) chains | Promotes aggregation and bundling of fibers through hydrophobic interactions. |

| π-π Stacking | Benzene (B151609) rings | Can contribute to the stability and ordering of the assembled fibers. |

Historical Perspectives and Foundational Contributions

While a singular date for the discovery of this compound is not prominent in historical records, its chemical synthesis is based on a foundational reaction in organic chemistry. The formation of amides from amines and acid chlorides is typically achieved through the Schotten-Baumann reaction, first described by German chemists Carl Schotten and Eugen Baumann in 1883. vedantu.comwikipedia.org This method involves the acylation of an amine—in this case, dodecylamine (B51217)—with an acyl halide like benzoyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct. wikipedia.orgchemistry-reaction.com

The scientific interest in this compound itself is more recent, emerging with the rise of supramolecular chemistry and the study of low-molecular-weight organogelators. Researchers began to recognize that simple organic molecules, through the process of self-assembly, could generate materials with complex structures and useful properties. The foundational understanding of non-covalent interactions like hydrogen bonds and hydrophobic effects paved the way for the rational design and investigation of molecules like this compound as building blocks for functional materials. wikipedia.org

Scope of Academic Inquiry for this compound

Current academic research involving this compound and its analogues is focused on understanding and exploiting their self-assembly properties for the creation of advanced materials. The scope of this inquiry can be broadly categorized into several key areas:

Mechanism of Self-Assembly: A primary research goal is to gain a deeper understanding of the fundamental principles that govern how these molecules form ordered structures. rsc.org This involves studying the thermodynamics and kinetics of gelation and the precise roles of different non-covalent interactions. mdpi.commdpi.com

Tuning Material Properties: Investigations are actively exploring how modifications to the molecular structure of N-alkylbenzamides affect the properties of the resulting organogels. d-nb.info Factors such as the length of the alkyl chain and the introduction of different functional groups on the benzene ring can significantly influence the gel's thermal stability (measured by the gel-to-sol transition temperature, Tgel) and its mechanical strength. mdpi.comd-nb.info Research has shown that longer alkyl chains often lead to more stable gels that can form at lower concentrations. d-nb.info

Development of Functional Materials: A significant portion of research is application-driven. This includes optimizing amide-based gelators for specific tasks such as environmental remediation, researchgate.netacs.org designing "smart" gels that respond to external stimuli (e.g., light or pH), and using the self-assembled fibers as templates to synthesize other nanostructured materials. mdpi.comrroij.com

Table 3: Factors Influencing Gelation Properties of N-Alkylbenzamide Analogues This interactive table summarizes how structural changes can modulate the behavior of amide-based organogelators, based on general findings in the field. mdpi.comd-nb.info

| Structural Modification | Effect on Minimum Gelation Concentration (MGC) | Effect on Thermal Stability (Tgel) | Rationale |

|---|---|---|---|

| Increasing Alkyl Chain Length | Tends to decrease | Tends to increase | Stronger van der Waals interactions between longer chains promote more efficient and stable network formation. d-nb.info |

| Adding H-Bonding Groups (e.g., Urea) | Tends to decrease | Tends to increase | Provides additional sites for hydrogen bonding, strengthening the overall network. d-nb.info |

| Introducing Bulky Substituents | May increase | May decrease | Steric hindrance can disrupt the ordered packing required for efficient fiber formation. |

Structure

3D Structure

Properties

CAS No. |

33140-65-7 |

|---|---|

Molecular Formula |

C19H31NO |

Molecular Weight |

289.5 g/mol |

IUPAC Name |

N-dodecylbenzamide |

InChI |

InChI=1S/C19H31NO/c1-2-3-4-5-6-7-8-9-10-14-17-20-19(21)18-15-12-11-13-16-18/h11-13,15-16H,2-10,14,17H2,1H3,(H,20,21) |

InChI Key |

PZYZDSMNHHDRHM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCNC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of N Dodecylbenzamide Derivatives

Established Synthetic Routes for N-Dodecylbenzamide Scaffolds

The most fundamental approach to synthesizing this compound involves the formation of an amide bond between a benzoic acid derivative and dodecylamine (B51217). This transformation can be achieved through several methods.

A common laboratory-scale synthesis involves the activation of a carboxylic acid, such as 2,3-dimethoxybenzoic acid, with thionyl chloride to form the corresponding acyl chloride. This highly reactive intermediate is then coupled with an amine, like n-dodecylamine, in the presence of a base such as triethylamine (B128534) to yield the desired N-substituted benzamide (B126). For instance, 2,3-dimethoxy-N-dodecyl-benzamide has been synthesized with a high yield of 95% using this method. wiley-vch.de

Alternatively, direct coupling of carboxylic acids and amines can be facilitated by coupling agents. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt) and a base like N,N-diisopropylethylamine (DIPEA) are effective for this purpose, particularly for less reactive amines. nih.gov The use of EDC and 4-(N,N-dimethylamino)pyridine (DMAP) with a catalytic amount of HOBt has also been reported as an efficient method for synthesizing amide derivatives from functionalized carboxylic acids and both electron-rich and electron-deficient amines. nih.gov Boronic acid derivatives, such as 3,4,5-trifluorophenylboronic acid, have been shown to catalyze the direct dehydrative amidation between carboxylic acids and amines. rsc.org

Another strategy involves the N-alkylation of a primary amide like benzamide with an alcohol. For example, this compound can be synthesized by reacting benzamide with 1-dodecanol (B7769020) in the presence of a ruthenium catalyst, RuCl2(PPh3)3. oup.com This method demonstrates high selectivity for N-monoalkylation. oup.com

The following table summarizes various amide bond formation strategies for synthesizing this compound and its derivatives.

| Starting Materials | Reagents and Conditions | Product | Yield | Reference |

| 2,3-dimethoxybenzoic acid, n-dodecylamine | 1. SOCl2, reflux2. CH2Cl2, triethylamine, room temp. | 2,3-dimethoxy-N-dodecyl-benzamide | 95% | wiley-vch.de |

| Benzamide, 1-dodecanol | RuCl2(PPh3)3, 180 °C | This compound | - | oup.com |

| Carboxylic acid, amine | EDC, HOBt, DIPEA | Amide derivative | Good to excellent | nih.gov |

| Carboxylic acid, amine | Boronic acid catalyst | Amide derivative | High | rsc.org |

| 4-((4-hydroxyphenyl)diazenyl)benzoic acid, dodecylamine | DCC, NHS, DMF, room temp. | 4-((4-hydroxyphenyl)diazenyl)-N-dodecyl-benzamide | 99% |

Ring-opening reactions of cyclic precursors represent a valuable, albeit less direct, pathway to constructing benzamide structures. While not a primary route for the direct synthesis of simple this compound, this strategy is crucial for accessing more complex, functionalized benzamide derivatives. For instance, the ring-opening of epoxides can be a key step in the synthesis of complex molecules containing a benzamide moiety. nih.gov The reaction of epoxides with nucleophiles like amines, carboxylic acids, and phenols can lead to the formation of intermediates that can be further elaborated into benzamides. nih.gov

Another example involves the synthesis of polypeptides through the ring-opening polymerization of α-amino acid N-carboxyanhydrides (NCAs). illinois.edu While this method is primarily used for creating long polypeptide chains, the fundamental ring-opening of the NCA by an amine initiator showcases a relevant reaction type. illinois.edu

Palladium catalysis has emerged as a powerful tool in organic synthesis, enabling a variety of transformations for the construction of benzamide derivatives. mdpi.comacs.orgnih.govrsc.orgnih.gov These methods often involve C-H activation and cross-coupling reactions, allowing for the synthesis of highly substituted and complex benzamides.

One notable application is the palladium-catalyzed ortho-arylation of substituted benzamides. Using N-(2-aminophenyl)acetamide as a bidentate directing group, various benzamides can be selectively monoarylated at the ortho position with aryl or heteroaryl iodides. nih.gov This reaction tolerates a wide range of functional groups and provides a route to biaryl amide derivatives. nih.gov

Palladium-catalyzed cyclization reactions are also employed in the synthesis of fused heterocyclic systems containing a benzamide core. For example, N-methyl or methoxy (B1213986) benzamides can react with benzynes in the presence of a palladium catalyst to yield tricyclic phenanthridinone derivatives. rsc.org Similarly, substituted N-benzoylindoles can be synthesized via a Pd(II)-catalyzed C-H functionalization of N-(2-allylphenyl)benzamide. mdpi.comnih.gov

Furthermore, palladium-catalyzed reactions of N-(o-halophenyl)imidoyl chlorides and their corresponding imidates with N-nucleophiles can be used to synthesize N-substituted benzimidazoles. acs.org

This compound serves as a precursor for the synthesis of biologically relevant organoselenium compounds, such as N-functionalized benzisoselenazolones and their corresponding diselenides. mdpi.comsciprofiles.com

A key synthetic route involves the reaction of 2-(chloroseleno)benzoyl chloride with primary amines, including dodecylamine. mdpi.comsemanticscholar.org This reaction leads to the formation of N-substituted benzisoselenazol-3(2H)-ones. mdpi.comsemanticscholar.orgresearchgate.net These benzisoselenazolones can then be converted to the corresponding 2,2′-diselenobis(this compound) through a reduction-oxidation procedure, typically using sodium borohydride (B1222165) for reduction followed by air oxidation. mdpi.comresearchgate.net

An alternative synthesis of N-aryl ebselen (B1671040) derivatives involves the reaction of N-substituted o-iodobenzamides with lithium diselenide. sciforum.net The resulting ebselen derivatives can be subsequently converted to the corresponding diselenides by treatment with sodium borohydride. sciforum.net

The following table outlines the synthesis of these selenium-containing derivatives.

| Precursor | Reagents and Conditions | Product | Reference |

| 2-(chloroseleno)benzoyl chloride, dodecylamine | - | N-dodecyl-benzisoselenazol-3(2H)-one | mdpi.comsemanticscholar.org |

| N-dodecyl-benzisoselenazol-3(2H)-one | 1. Sodium borohydride2. Air oxidation | 2,2′-diselenobis(this compound) | mdpi.comresearchgate.net |

| N-substituted o-iodobenzamide | Lithium diselenide | N-aryl ebselen derivative | sciforum.net |

The introduction of an azide (B81097) group into the this compound scaffold opens up possibilities for further functionalization via click chemistry and other azide-specific reactions. mdpi.comrsc.org The synthesis of azido-N-dodecylbenzamide derivatives can be achieved through various methods, primarily involving the reaction of a suitable precursor with an azide source.

A common method for introducing an azide group is through nucleophilic aromatic substitution (SNAr) on an activated aryl halide with sodium azide. mdpi.com For example, 2-chloro-3-nitropyridines can be converted to 2-azido-3-nitropyridines using sodium azide. mdpi.com A similar strategy could be applied to a suitably functionalized this compound precursor.

Another approach is the diazotization of an aromatic amine followed by reaction with sodium azide. organic-chemistry.org This method allows for the conversion of an amino group on the benzamide ring to an azide group.

Furthermore, azido (B1232118) derivatives can be synthesized from the corresponding alkyl halides via a nucleophilic substitution reaction with sodium azide. beilstein-journals.org This would be applicable for introducing an azide group onto the dodecyl chain of this compound if a suitable halo-dodecylamine precursor is used in the initial amide formation.

A new procedure has also been developed for the synthesis of 3'-amino-3'-deoxynucleosides by condensing a trimethylsilylated base with a peracylated 3-azido-3-deoxyribose derivative, with subsequent reduction of the azido group. nih.gov This highlights the utility of the azide as a masked amino group.

Synthesis of N-Functionalized Benzisoselenazolones and Diselenides

Mechanistic Investigations of this compound Synthesis

The mechanisms underlying the synthesis of this compound and its derivatives are generally well-understood and follow established principles of organic chemistry.

In the case of amide bond formation from a carboxylic acid and an amine using a coupling agent like EDC, the reaction proceeds through the activation of the carboxylic acid. nih.gov EDC reacts with the carboxylate to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (dodecylamine), leading to the formation of the amide bond and the release of a soluble urea (B33335) byproduct. The addition of HOBt can improve efficiency by forming an active HOBt ester, which is less prone to side reactions and racemization. nih.gov

The ruthenium-catalyzed N-alkylation of benzamide with 1-dodecanol is proposed to proceed via a "borrowing hydrogen" mechanism. oup.com The ruthenium catalyst first dehydrogenates the alcohol to form an aldehyde. The aldehyde then undergoes condensation with the amide to form an N-acyl imine intermediate. Finally, the ruthenium hydride species, formed in the initial dehydrogenation step, reduces the imine to the N-alkylated amide, regenerating the catalyst.

For palladium-catalyzed C-H arylation , the mechanism typically involves the coordination of the palladium catalyst to a directing group on the benzamide substrate. nih.gov This is followed by ortho-C-H bond activation to form a palladacycle intermediate. Oxidative addition of the aryl halide to the palladium center, followed by reductive elimination, affords the arylated product and regenerates the active palladium catalyst. nih.gov

The synthesis of N-substituted benzisoselenazolones from 2-(chloroseleno)benzoyl chloride and an amine involves a selenenylation-acylation process. semanticscholar.org The amine attacks the electrophilic selenium atom, followed by an intramolecular acylation at the nitrogen atom to form the five-membered heterocyclic ring. semanticscholar.org

Understanding the formation of N-nitrosodimethylamine (NDMA) from precursors like dimethylamine (B145610) (DMA) in the presence of chloramine (B81541) provides insight into potential side reactions in related systems. nih.gov The proposed mechanism involves the formation of 1,1-dimethylhydrazine (B165182) (UDMH) from the reaction of DMA with monochloramine, followed by the oxidation of UDMH by monochloramine to form NDMA. nih.gov This highlights the importance of controlling reaction conditions to avoid the formation of undesired byproducts.

Elucidation of Key Reaction Mechanisms (e.g., SN2 Type, Nucleophilic Acyl Substitution)

The formation of the amide bond in this compound derivatives is predominantly governed by the nucleophilic acyl substitution mechanism. This two-step process is fundamentally different from a single-step SN2 reaction.

The general mechanism for nucleophilic acyl substitution begins with the attack of a nucleophile—in this case, an amine like dodecylamine—on the electrophilic carbonyl carbon of a carboxylic acid derivative (such as a benzoyl chloride or benzoic anhydride). organic-chemistry.orgfrontiersin.org This initial attack breaks the carbonyl π bond, leading to the formation of a transient, unstable tetrahedral intermediate where the central carbon is sp³ hybridized. csic.esazolifesciences.com In the second step, the tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the most stable leaving group (e.g., Cl⁻ from an acyl chloride). frontiersin.orgcsic.es The final product is the stable N-substituted amide.

General Mechanism of Nucleophilic Acyl Substitution:

Figure 1: The two-step addition-elimination mechanism of nucleophilic acyl substitution. A nucleophile (Nu) attacks the carbonyl carbon, forming a tetrahedral intermediate, which then expels a leaving group (Y) to form the substituted product.

In contrast, the SN2 (Bimolecular Nucleophilic Substitution) reaction involves a single, concerted step where the nucleophile attacks the carbon atom, and the leaving group departs simultaneously. researchgate.net This mechanism is characterized by an inversion of stereochemistry at the reaction center and a transition state where both the incoming nucleophile and the departing leaving group are partially bonded to the carbon atom. researchgate.net While SN2 reactions are crucial for synthesizing precursors, such as modified alkyl chains, they are not the primary pathway for the direct formation of the benzamide bond from a carboxylic acid derivative. azolifesciences.com

One specific pathway to N-alkylbenzamides involves the reaction of a carboxylic acid with a carbodiimide (B86325). This proceeds through a nucleophilic acyl substitution mechanism where the carboxylic acid first adds to the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine (e.g., dodecylamine), which displaces the urea-based leaving group to form the amide. acs.org In the absence of a strong nucleophile, this O-acylisourea can rearrange via an O→N acyl migration to form a stable N-acylurea. acs.org

Role of Catalysis in Synthetic Pathways

Catalysis is instrumental in enhancing the efficiency, selectivity, and environmental compatibility of synthetic routes to this compound derivatives. Catalysts can activate substrates, lower reaction barriers, and enable novel reaction pathways that are otherwise inaccessible.

Metal-Based Catalysis: Transition metals are widely employed to facilitate amide bond formation and subsequent modifications.

Iron(III) sulfate has been used as a green catalyst for the rearrangement of 2-alkyl-3-aryloxaziridines to N-alkylbenzamides in water, offering high yields through an atom-economical process. rsc.org

Copper catalysts are used in various amination reactions. For instance, Cu(I)-catalyzed Ullmann-type N-arylation and subsequent intramolecular C-H amination can be used to build complex heterocyclic structures from N-alkylbenzamide precursors. unige.ch

Rhodium catalysts enable the oxidative coupling of benzamides with alkynes through C-H activation, providing a route to complex derivatives. unige.chnih.gov

Iron-dipyrrinato complexes have been developed as catalysts for the direct amination of aliphatic C-H bonds, a powerful method for creating complex cyclic amine structures that could be part of a benzamide derivative. acs.org

Bimetallic catalysts , such as Fe-Pd nanoparticles on a nitrogen-doped carbon support, show synergistic effects in the N-alkylation of amines with alcohols via a "borrowing hydrogen" methodology, which can be a step in the synthesis of the N-dodecylamine precursor or potentially in a direct amidation. rsc.org

Activating Agents and Coupling Reagents: In many amidation reactions, particularly those starting from carboxylic acids, coupling reagents are used. These are not always catalytic in the strictest sense but act as activators to facilitate the reaction.

Reagents like 1-Hydroxybenzotriazole (HOBt) , HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) , and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are commonly used to convert the carboxylic acid into a more reactive activated ester, which is then readily attacked by the amine. nih.gov

Table 1: Catalysts and Reagents in Benzamide Synthesis

| Catalyst/Reagent | Reaction Type | Substrates | Role of Catalyst/Reagent | Ref |

| Iron(III) sulfate | Oxaziridine Rearrangement | 2-alkyl-3-aryloxaziridines | Lewis acid catalysis for rearrangement | rsc.org |

| Copper(I) iodide | C-H Amination | 2-halo-N-alkylbenzamides | Catalyzes C-N bond formation | unige.ch |

| Rhodium Complexes | C-H Activation/Coupling | Acylated sulfonamides, alkynes | Enables oxidative coupling | unige.chnih.gov |

| HOBt, HATU, PyBOP | Amide Coupling | Carboxylic acids, amines | Activates carboxylic acid for nucleophilic attack | nih.gov |

| Fe-Pd Bimetallic | N-Alkylation (Borrowing Hydrogen) | Alcohols, amines | Catalyzes dehydrogenation and hydrogenation steps | rsc.org |

Advanced Synthetic Strategies and Methodological Innovations

Modern organic synthesis seeks to improve efficiency, control, and complexity. For this compound derivatives, this involves stereoselective methods, multicomponent reactions, and flow chemistry.

Stereoselective Synthesis Approaches

While this compound itself is achiral, derivatives incorporating stereocenters demand stereoselective synthetic methods. Such approaches are crucial for producing enantiomerically pure compounds.

Stereoretentive Amidation: Novel methods have been developed for the direct, one-pot conversion of chiral secondary alcohols into amides with retention of configuration. One such method uses chlorosulfites generated in-situ which, when complexed with titanium(IV) fluoride (B91410) and a nitrile, are thought to form a carbocation intermediate that is rapidly captured by the nitrile nucleophile in a front-side attack, preserving the original stereochemistry. researchgate.net This could be applied to a chiral alcohol on the dodecyl chain.

Stereoselective Amination: The direct α-amination of amides using azides can be achieved with high stereoselectivity. This metal-free reaction proceeds by activating the amide, followed by attack from the azide. It is highly chemoselective for amides and can be used to create optically enriched α-amino amide products. acs.org

Atropselective Synthesis: For benzamide derivatives with hindered rotation around the Ar-C(O) or N-Ar bond, atropisomers can exist. A recently developed strategy for the synthesis of C-N atropisomeric amides relies on an intramolecular acyl transfer. A Lewis-basic group tethered to a pro-atropisomeric aniline (B41778) first gets acylated, followed by a stereoselective intramolecular transfer of the acyl group to the aniline nitrogen, yielding a single atropisomer under kinetic control. beilstein-journals.org

Multicomponent Reactions Incorporating Benzamide Moieties

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates structural features from each component. csic.es This strategy offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity.

A notable example is the transition-metal-free three-component reaction of an aryne , an isocyanide , and water to produce N-substituted benzamides. organic-chemistry.orgresearchgate.net In this reaction, the aryne is generated in situ and reacts with the isocyanide. The resulting intermediate is trapped by water, which, after hydrolysis, furnishes the benzamide derivative in moderate to good yields under mild conditions. researchgate.netbeilstein-journals.org This method is compatible with a wide range of isocyanides, allowing for the synthesis of various N-alkylbenzamides.

Table 2: Three-Component Synthesis of Benzamides

| Aryne Precursor | Isocyanide | Third Component | Product | Yield | Ref |

| 2-(Trimethylsilyl)phenyl triflate | Cyclohexyl isocyanide | H₂O | N-Cyclohexylbenzamide | 85% | researchgate.net |

| 2-(Trimethylsilyl)phenyl triflate | tert-Butyl isocyanide | H₂O | N-tert-Butylbenzamide | 81% | researchgate.net |

| 2-(Trimethylsilyl)phenyl triflate | 1,1,3,3-Tetramethylbutyl isocyanide | H₂O | N-(1,1,3,3-Tetramethylbutyl)benzamide | 75% | researchgate.net |

Other MCRs, such as the Ugi and Passerini reactions, are powerful tools for synthesizing peptide-like structures and can incorporate a benzamide moiety as part of a more complex molecular architecture. thieme-connect.commdpi.com

Flow Chemistry Applications in Benzamide Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, rapid optimization, and easier scalability. rsc.org

The synthesis of amides and specifically benzamides has been successfully translated to continuous flow processes.

Amide Coupling in Flow: Protocols using packed-bed reactors with immobilized reagents, such as a resin-supported carbodiimide, allow for the continuous synthesis of amides from carboxylic acids and amines. The product stream emerges free of coupling agent byproducts, simplifying purification.

Synthesis of Complex APIs: The synthesis of active pharmaceutical ingredients (APIs) containing a benzamide core, such as the δ-opioid receptor agonist N,N-diethyl-4-(3-fluorophenylpiperidin-4-ylidenemethyl)benzamide, has been achieved using a sequence of microreactors with in-line purification and analysis. organic-chemistry.org Similarly, a key intermediate for the cancer drug Imatinib, an N-phenylbenzamide derivative, has been synthesized using a flow process. acs.org

Sustainable Flow Amidation: To address the environmental concerns of traditional amidation solvents, methods using continuous slurry-flow technology have been developed to perform amide bond formation in water. beilstein-journals.org Utilizing reactors designed for efficient mixing of solids and liquids, these processes avoid organic solvents entirely. beilstein-journals.org

Electrochemical Flow Synthesis: An electrochemical continuous-flow system has been used to synthesize isoquinoline-1,3-diones from N-alkyl-N-methacryloyl benzamides under metal-free and oxidant-free conditions, demonstrating a green and efficient approach to complex derivatives.

These advanced flow methodologies enable the safe, efficient, and scalable production of this compound and its derivatives under highly controlled and often more sustainable conditions. rsc.org

Supramolecular Architectures and Self Assembly Phenomena Involving N Dodecylbenzamide

Principles of Molecular Self-Assembly in N-Dodecylbenzamide Systems

The self-assembly of this compound into ordered structures is a spontaneous process driven by the tendency of the molecules to arrange themselves into a thermodynamically stable state. fu-berlin.denih.gov This process is primarily governed by three key non-covalent interactions: hydrogen bonding, hydrophobic interactions, and π-π stacking. The interplay of these forces results in the formation of supramolecular architectures with distinct structural and functional properties. researchgate.net

Hydrogen bonds play a crucial role in directing the self-assembly of this compound. The amide group (-CONH-) within the molecule contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), enabling the formation of strong and directional intermolecular hydrogen bonds. mdpi.com These interactions lead to the formation of one-dimensional chains or tapes, where molecules are linked head-to-tail. The reliability and directionality of the amide···amide hydrogen bond are fundamental in establishing the primary structure of the self-assembled network. acs.org The strength of these hydrogen bond networks contributes significantly to the stability of the resulting supramolecular structures. pnas.orgrsc.org In many amide-based systems, this hydrogen bonding is a primary driver for the initial aggregation and subsequent elongation of self-assembled fibers. researchgate.net

The benzene (B151609) ring in the benzoyl moiety of this compound provides a platform for π-π stacking interactions. These non-covalent interactions occur between the electron-rich aromatic rings of adjacent molecules, further stabilizing the self-assembled structure. wikipedia.orgscirp.orgnih.gov The aromatic rings can arrange in either a face-to-face or an offset (parallel-displaced) manner, with typical distances between the rings being in the range of 3.5 to 4 Å. nih.govresearchgate.net While generally weaker than hydrogen bonds, the cumulative effect of multiple π-π stacking interactions along the self-assembled chain significantly contributes to the cohesion and rigidity of the final supramolecular architecture. wpmucdn.com This type of interaction is a common feature in the stabilization of crystal structures and self-assembled aggregates of aromatic compounds. researchgate.net

Hydrophobic Interactions and Alkyl Chain Influence

Formation of Supramolecular Polymers and Low-Molecular Weight Organogels

The synergistic action of hydrogen bonding, hydrophobic interactions, and π-π stacking drives the self-assembly of this compound monomers into larger, ordered structures. This process can lead to the formation of one-dimensional supramolecular polymers, which can, in turn, entangle to form a three-dimensional network capable of immobilizing a solvent, resulting in a low-molecular-weight organogel. researchgate.netwikipedia.org

This compound molecules can self-assemble into long, fibrillar structures through a process known as supramolecular polymerization. nih.govrsc.orgresearchgate.net This process is typically initiated by the formation of a nucleus, a small aggregate of monomers, which then grows via the sequential addition of more molecules. nih.gov The growth is often cooperative, meaning that the addition of a monomer to an existing aggregate is more favorable than the formation of a new nucleus. The primary driving force for this one-dimensional growth is the network of hydrogen bonds formed between the amide groups of adjacent molecules, which creates a stable, repeating backbone. researchgate.netrsc.org These supramolecular polymers can extend to micrometer lengths. springernature.com

At a sufficient concentration, the one-dimensional supramolecular polymers of this compound can form an entangled network throughout the bulk of an organic solvent, leading to the formation of an organogel. wikipedia.orgijpcbs.com Organogels are semi-solid materials where a liquid organic phase is trapped within a three-dimensional network of self-assembled gelator molecules. wikipedia.orgresearchgate.net The formation of the gel is a physical, thermoreversible process; heating the gel disrupts the non-covalent interactions, leading to a solution, and subsequent cooling allows the network to reform. nih.govresearchgate.net

The properties of this compound organogels can be characterized by various techniques:

Rheology: This technique is used to study the mechanical properties of the gel, such as its viscoelasticity, gel strength, and response to shear stress. mdpi.comresearchgate.net Rheological measurements can determine the elastic modulus (G') and viscous modulus (G''), which provide information about the solid-like and liquid-like behavior of the material, respectively. nih.gov

Microscopy (e.g., SEM, TEM, Optical Microscopy): These methods are employed to visualize the morphology of the gel network, revealing the fibrillar nature of the self-assembled structures. rsc.org

Spectroscopy (e.g., FT-IR, NMR): Spectroscopic techniques are used to probe the intermolecular interactions responsible for gelation. For instance, FT-IR can confirm the presence of hydrogen bonding between amide groups. mdpi.comnih.gov

The critical gelation concentration (CGC) is a key parameter that depends on the solvent and temperature. rsc.org Below the CGC, a stable gel will not form. The gel-sol transition temperature (Tgel) is another important characteristic, representing the temperature at which the gel melts into a solution. nih.gov

Nanotubular Architectures

Dynamic Covalent Chemistry in this compound Systems

Dynamic covalent chemistry (DCC) involves the formation of covalent bonds that are reversible under specific conditions, allowing for the creation of adaptable and responsive materials. While this compound itself is not inherently a participant in DCC, its scaffold can be functionalized to incorporate dynamic covalent bonds, such as those involving selenium.

A significant advancement in dynamic chemistry is the use of selenium-based dynamic covalent bonds, particularly the diselenide (Se-Se) bond and the selenium-nitrogen (Se-N) bond. mdpi.com These bonds can be reversibly formed and cleaved in response to various external stimuli, making them ideal for developing self-healing materials and responsive polymer assemblies. mdpi.compolito.it

The Se-N dynamic covalent bond can be formed between a phenylselenyl halogen species and a nitrogen-containing group, such as a pyridine. nih.gov This bond is notably responsive to multiple stimuli; it can be cleaved under acidic conditions and reformed under basic conditions. nih.govnih.gov It can also be dynamically broken by heat or through competitive exchange with stronger electron-donating molecules. nih.govnih.gov This multi-responsive nature allows for precise control over the assembly and disassembly of polymeric structures. nih.gov

A system based on this compound could be engineered to participate in this chemistry by, for example, modifying the benzamide's phenyl ring with a selenium-containing group. This functionalized molecule could then be used as a building block in a polymer network cross-linked by dynamic Se-N bonds. Such a material could exhibit self-healing properties: upon damage (e.g., a scratch), a stimulus like a change in pH or heat could be applied to cleave the Se-N bonds, allow the material to flow and fill the gap, and then reform the bonds to restore the material's integrity.

| Dynamic Bond | Formation / Cleavage Stimuli | Potential Application in Functionalized Systems |

| Se-N Bond | Formation: Basic conditions. nih.gov | Controlled and reversible self-assembly. nih.gov |

| Cleavage: Acidic conditions, heat, stronger electron-donating molecules. nih.govnih.gov | Stimuli-responsive and self-healing materials. polito.itnih.gov | |

| Se-Se Bond | Cleavage/Exchange: Oxidation/reduction, light, heat. | Redox-responsive materials, self-healing polymers. mdpi.compolito.it |

The dynamic properties of both Se-N and Se-Se bonds have been successfully applied in various polymer systems, demonstrating their potential for creating advanced, "smart" materials. mdpi.compolito.it Incorporating these functionalities into an this compound framework would merge the self-assembly characteristics of the amphiphile with the responsive nature of dynamic covalent chemistry.

Molecular Recognition and Ligand Design with N Dodecylbenzamide Derivatives

Fundamental Principles of Benzamide-Based Molecular Recognition

The benzamide (B126) moiety is a cornerstone in drug design, largely due to its predictable and effective participation in molecular recognition events. Its ability to form stable complexes is governed by fundamental principles of host-guest chemistry and specific, directed interactions within binding sites.

Host-guest chemistry describes the formation of unique complexes between two or more molecules or ions held together by non-covalent forces. wikipedia.org In this context, the benzamide group can act as a "guest," fitting into the cavity of a larger "host" molecule, or it can be incorporated into a larger structure that acts as the host. wikipedia.orgrdmodernresearch.com The primary driving forces for these interactions include:

Hydrogen Bonding: The amide linkage (-CONH-) is a classic hydrogen-bonding motif. The amide proton (N-H) is a hydrogen bond donor, while the carbonyl oxygen (C=O) is a hydrogen bond acceptor. fiveable.meresearchgate.net This directional and specific interaction is crucial for the formation of stable host-guest complexes. bbau.ac.in For instance, the carbonyl oxygen atoms of macrocycles can serve as binding sites for cationic guests. mdpi.com

Hydrophobic Interactions: When in an aqueous environment, nonpolar parts of molecules, such as the phenyl ring of benzamide and associated alkyl chains like the dodecyl group, tend to aggregate to minimize their contact with water. fiveable.mebbau.ac.in This hydrophobic effect is a major driving force for the binding of benzamide derivatives within the hydrophobic pockets of biological receptors or synthetic hosts. chinesechemsoc.org

π-π Interactions: The electron-rich aromatic ring of the benzamide scaffold can interact favorably with other aromatic systems (e.g., aromatic amino acid residues in a protein) through π-π stacking. bbau.ac.in

Van der Waals Forces: These are weaker, non-specific interactions that occur between all atoms and are significant in ensuring a snug fit between the host and guest molecules. wikipedia.orgfiveable.mebbau.ac.in

These principles are demonstrated in the formation of complexes between benzamide derivatives and host molecules like cucurbiturils and cyclodextrins, where the host encapsulates the guest, driven by a combination of these non-covalent forces. wikipedia.orgrdmodernresearch.com

When a benzamide derivative acts as a ligand for a biological target, such as an enzyme or receptor, its binding affinity and specificity are dictated by its interactions with the amino acid residues lining the binding pocket. The benzamide core is particularly adept at forming precise contacts:

Hydrogen Bond Networks: The amide group's ability to both donate and accept hydrogen bonds allows it to form multiple, stabilizing connections within a binding site. Studies on various benzamide-based inhibitors have confirmed that the amide group can form hydrogen bonds with residues like Valine, Asparagine, and Leucine. mdpi.com The 2'-substituent on a benzanilide (B160483) moiety, for example, can act as a crucial hydrogen-bonding site, indispensable for specific interaction with an enzyme. acs.org

Hydrophobic and Steric Interactions: The phenyl ring and the N-alkyl chain (such as the dodecyl group in N-dodecylbenzamide) typically occupy hydrophobic pockets in the target protein. The size and shape of these substituents are critical; steric hindrance can prevent effective binding. acs.org For instance, research on FtsZ inhibitors shows that benzamides bind within a deep hydrophobic cleft. researchgate.net Docking studies of other benzamide derivatives reveal a prevalence of hydrophobic interactions with catalytically important amino acid residues. researchgate.net

Electrostatic Interactions: The distribution of partial charges within the benzamide molecule contributes to electrostatic attraction or repulsion with charged or polar residues in the binding site, further guiding the orientation and stability of the ligand-protein complex. fiveable.mebbau.ac.in

Host-Guest Chemistry Principles

Design and Synthesis of this compound as Molecular Ligands

The rational design of this compound and its analogues as molecular ligands leverages a deep understanding of its structural properties and potential interactions. The synthesis process allows for systematic modifications to optimize activity for a specific purpose. nih.govnih.govvanderbilt.edu

Structure-activity relationship (SAR) analysis is the study of how a molecule's chemical structure correlates with its biological activity. wikipedia.org For benzamide derivatives, SAR studies guide medicinal chemists in modifying the molecule to enhance potency and selectivity. wikipedia.org

Key areas of modification for N-alkylbenzamides include:

The N-Alkyl Chain: The length and branching of the alkyl chain, such as the dodecyl group, significantly influence lipophilicity and the ability to interact with hydrophobic pockets. In a study of N-substituted phenyldihydropyrazolones, more apolar compounds generally showed better activity. frontiersin.org The synthesis of N-(1-carbamimidoylcyclopropyl)-4-dodecylbenzamide highlights the exploration of long alkyl tails in inhibitor design. nih.gov

The Benzamide Ring: Substituents on the phenyl ring can modulate electronic properties and create additional contact points. Studies on benzamide-based histone deacetylase inhibitors showed that substituents at different positions on the anilide ring had varied effects on activity, suggesting that steric factors play a key role in the interaction with the enzyme. acs.org For example, a 3'-methyl group caused a loss of activity, whereas 5'-substituted derivatives showed activity comparable to the parent compound, indicating less steric limitation at the 5' position. acs.org

The following table, adapted from research on benzamide derivatives as histone deacetylase inhibitors, illustrates how substitutions on the benzamide scaffold impact inhibitory activity. acs.org

| Compound | Substituent (R) | IC50 (µM) |

|---|---|---|

| 6a | 3'-Methyl | >1000 |

| 6c | 4'-Methoxy | 44 |

| 6d | 4'-Chloro | 40 |

| 6e | 5'-Methyl | 2.8 |

| 6f | 5'-Methoxy | 4.6 |

| 6g | 5'-Chloro | 7.7 |

| 6h | 5'-Fluoro | 6.0 |

Data sourced from a study on benzamide derivatives, where IC50 is the concentration required to inhibit the enzyme by 50%. Lower values indicate higher potency. acs.org

Computational methods are indispensable tools in modern ligand design. frontiersin.org Molecular docking, in particular, is used to predict how a ligand like this compound might bind to a protein's active site. nih.gov This process involves:

Generating 3D Structures: Creating a three-dimensional model of the ligand and the target protein.

Sampling Conformations: Exploring different possible orientations and conformations of the ligand within the binding site.

Scoring: Calculating a "docking score" or binding energy for each conformation, which estimates the binding affinity. Lower binding energies typically indicate more favorable interactions. dergipark.org.tr

Docking studies can reveal key interactions, such as which amino acids the benzamide's N-H and C=O groups form hydrogen bonds with, and how the dodecyl tail fits into a hydrophobic channel. researchgate.netmdpi.com For example, docking of 2,6-difluorobenzamide (B103285) derivatives into the S. aureus FtsZ protein showed that the amide group's NH₂ formed two hydrogen bonds with Val207 and Asn263, while the carbonyl formed a hydrogen bond with Leu209. mdpi.com

The table below presents sample binding energies from a molecular docking study of different benzamide derivatives against the Topoisomerase IIα enzyme, illustrating how computational scoring can rank potential inhibitors. dergipark.org.tr

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| 5N3 | -94.38 | ARG487, DG13, DC8, DT9 |

| 5N7 | -92.06 | ARG487, DC8, DT9, DA12, DG13 |

| 4N6 | -28.73 | ASN352, LYS425, DG12, DC112 |

| 5N5 | -22.31 | LYS425, DT10, TGP11 |

Data sourced from a molecular docking study on benzamide derivatives. More negative binding energies suggest stronger binding affinity. dergipark.org.tr

Beyond individual targets, computational approaches can assess the relationship between different ligands based on their structure and chemical properties. This is the domain of ligand topology and chemical similarity mapping. escholarship.org

Ligand Topology: This refers to the 2D graph structure (atoms and bonds) and 3D shape of a molecule. Algorithms can compare the topology of this compound to vast libraries of other compounds to find molecules with similar shapes and features. acs.org

Chemical Similarity Mapping: This principle assumes that structurally similar molecules are likely to have similar biological activities. mdpi.com Techniques like the Similarity Ensemble Approach (SEA) quantify the chemical similarity between sets of ligands for different protein targets. escholarship.orgbkslab.org By comparing a new molecule like this compound to these sets, it is possible to predict its likely biological targets, potential off-target effects, or new therapeutic uses. escholarship.org This approach moves beyond a one-ligand, one-target view to create a network of relationships based purely on chemical structure, providing powerful insights for drug discovery. escholarship.org

Computational Approaches in Ligand Design (e.g., Docking Studies)

Interactions with Biological Macromolecules (Focus on Chemical Mechanisms)

The interaction of small molecules with biological macromolecules is a cornerstone of pharmacology and molecular biology. The specific binding of a ligand to a protein, such as an enzyme or a receptor, can modulate its function, leading to a physiological response. This compound and its derivatives, characterized by a long hydrophobic dodecyl chain and a polar benzamide head group, are designed to interact with specific binding pockets in proteins, initiating a cascade of molecular events. This section will delve into the chemical mechanisms of these interactions with a focus on enzyme inhibition and receptor agonism.

Enzyme Inhibition Mechanisms (e.g., Sphingosine (B13886) Kinase Inhibition at the Molecular Level)

Sphingosine kinases (SKs) are lipid kinases that catalyze the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P), a critical signaling lipid involved in numerous cellular processes, including cell growth, proliferation, and survival. The dysregulation of the sphingosine-ceramide balance is implicated in various diseases, including cancer, making SKs attractive therapeutic targets.

Certain derivatives of this compound have been identified as inhibitors of sphingosine kinases. A notable example is N-(1-cyanocyclopropyl)-4-dodecylbenzamide , which has demonstrated inhibitory activity against both SK1 and SK2. The mechanism of inhibition at the molecular level is primarily competitive with the substrate, sphingosine.

The binding of these inhibitors to the active site of sphingosine kinase is driven by a combination of hydrophobic and polar interactions. The long, lipophilic dodecyl tail of the molecule is crucial for anchoring the inhibitor within the hydrophobic sphingosine-binding pocket of the enzyme. This interaction is a key determinant of the inhibitor's potency.

| Compound | Target Enzyme | Inhibition Mechanism | Key Molecular Interactions |

| N-(1-cyanocyclopropyl)-4-dodecylbenzamide | Sphingosine Kinase 1 & 2 (SK1 & SK2) | Competitive with sphingosine | - Hydrophobic interactions of the dodecyl tail with the sphingosine-binding pocket. - Hydrogen bonding from the amide group. - Polar/steric interactions from the cyanocyclopropyl group. |

This table provides an interactive summary of the enzyme inhibition mechanism.

Receptor Agonism/Antagonism at the Molecular Level (e.g., PPAR Agonists)

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism. nih.gov They are ligand-activated transcription factors that, upon binding to an agonist, undergo a conformational change, leading to the regulation of target gene expression. biorxiv.orgnih.gov PPARs typically have a large, Y-shaped ligand-binding pocket (LBP) that can accommodate a variety of lipophilic molecules. mdpi.com

While direct studies on this compound as a PPAR agonist are not extensively documented in publicly available research, the structural characteristics of this compound—a polar head group and a long hydrophobic tail—are hallmarks of many known PPAR agonists. By analogy with other long-chain N-acylethanolamines and synthetic agonists, a plausible mechanism for the interaction of this compound derivatives with PPARs, particularly PPARγ, can be proposed.

The molecular mechanism of PPAR agonism involves the ligand binding to the LBP, which induces a conformational change in the receptor. This change facilitates the dissociation of corepressor proteins and the recruitment of coactivator proteins. nih.gov This coactivator complex then initiates the transcription of target genes involved in metabolic regulation.

For a molecule like this compound, the interaction with the PPAR LBP would likely involve:

Hydrophobic Tail Interaction: The dodecyl chain would occupy the hydrophobic arm of the Y-shaped LBP. This interaction is driven by van der Waals forces and is a primary determinant of binding affinity for many PPAR agonists. mdpi.com

Polar Head Group Interaction: The benzamide head group would be positioned in the polar region of the LBP. The amide nitrogen and carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively, forming crucial hydrogen bonds with amino acid residues such as serine, histidine, and tyrosine within the LBP. These polar interactions are critical for stabilizing the ligand-receptor complex and inducing the conformational change required for receptor activation.

| Putative Ligand | Target Receptor | Proposed Agonism Mechanism | Potential Key Molecular Interactions |

| This compound | Peroxisome Proliferator-Activated Receptor (PPAR) | Full or partial agonism | - Extensive hydrophobic interactions of the dodecyl tail within the ligand-binding pocket. - Hydrogen bonding network formed by the benzamide head group with polar amino acid residues. |

This interactive table outlines the proposed mechanism of PPAR agonism by this compound.

Advanced Applications of N Dodecylbenzamide in Functional Materials Science

Surface Engineering and Wetting Characteristics

The ability to control the surface properties of materials is crucial for a wide range of applications. N-Dodecylbenzamide-related compounds have been instrumental in developing surfaces with tailored wetting characteristics, from extreme water repellency to enhanced wear resistance, through the formation of highly organized molecular layers.

Fabrication of Superhydrophobic Surfaces via Surface Modification

Superhydrophobic surfaces, which exhibit water contact angles greater than 150°, are highly desirable for applications such as self-cleaning windows, anti-icing coatings, and drag-reducing surfaces. The creation of such surfaces typically requires a combination of specific surface roughness and low surface energy chemistry.

A derivative, 4-azido-N-dodecylbenzamide, has been effectively used to create stable, low-surface-energy coatings. researchgate.netresearchgate.net This molecule is designed with a long dodecyl alkyl chain that acts as a hydrophobic tail and a photoreactive azide (B81097) group that serves as a surface anchor. researchgate.netvdoc.pub This reactive group can form a covalent bond with various organic surfaces upon photo-irradiation, ensuring a durable coating. researchgate.net Research has demonstrated that by applying this molecule to a rough organic substrate, the surface's wetting properties can be dramatically altered. Surfaces that are initially superhydrophilic (water contact angle ~0°) can be transformed into superhydrophobic ones, with contact angles exceeding 152°. researchgate.netresearchgate.net This modification is attributed to the dense layer of hydrophobic dodecyl chains orienting away from the surface, which significantly lowers the surface energy. vdoc.pub

Table 1: Change in Surface Wettability after Modification

| Surface Condition | Initial Water Contact Angle | Final Water Contact Angle (After Modification with 4-azido-N-dodecylbenzamide) |

| Rough Organic Substrate | ~ 0° (Superhydrophilic) | > 152° (Superhydrophobic) |

Development of Wear-Resistant Coatings

Wear resistance is a critical property for materials used in tribological applications to ensure longevity and reliability. numberanalytics.com While direct studies on this compound are limited, research on structurally similar long-chain alkyl amides indicates their significant potential as anti-wear additives. rsc.orgresearchgate.net The performance of these molecules is attributed to their ability to form robust boundary films on interacting surfaces.

The mechanism involves the adsorption of the amide molecules onto the material surface. The long alkyl chain, such as the dodecyl group in this compound, is a key feature. In epoxy coatings, the presence of long alkyl chains has been shown to increase the flexibility of the polymer network, which can contribute to improved abrasive wear resistance. mdpi.com Furthermore, secondary amides like N-propyldodecanamide have been identified as promising anti-wear and extreme-pressure (AW/EP) additives for lubricants. researchgate.net These molecules reduce friction and wear by forming a protective layer that prevents direct metal-to-metal contact under boundary lubrication conditions. researchgate.net Molecular dynamics simulations have also suggested that long-chain alkyl amides can lead to superior friction reduction and wear resistance on certain metal surfaces. rsc.org Therefore, it is projected that this compound, by virtue of its long dodecyl tail and polar amide head, can function effectively in formulations for wear-resistant coatings.

Self-Assembled Monolayers (SAMs) for Surface Functionalization

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate, providing a powerful method for tailoring surface properties at the molecular level. mdpi.comnih.gov The formation of SAMs is a key aspect of the functionality of molecules like 4-azido-N-dodecylbenzamide. vdoc.pub

These molecules are amphiphilic, possessing a head group with a specific affinity for a substrate and a tail group that determines the functionality of the new surface. lookchem.com In the case of 4-azido-N-dodecylbenzamide, the azide group acts as the reactive head that anchors the molecule to the surface, while the dodecylbenzamide portion functions as the tail. researchgate.netvdoc.pub When a substrate is exposed to a solution containing this molecule, the azide "head" groups bind to the surface, and the long alkyl "tail" chains pack together in a highly ordered, quasi-crystalline structure due to van der Waals interactions. lookchem.com This process results in a dense, stable monolayer that can impart desired properties, such as hydrophobicity, to the underlying material. vdoc.pub The ease of preparation and the ability to introduce a wide range of chemical functionalities make SAMs a versatile platform for applications in biosensors, electronics, and advanced materials. nih.govlookchem.com

Corrosion Inhibition Mechanisms in Material Protection

Corrosion is a major cause of material degradation, leading to significant economic losses. Organic corrosion inhibitors are widely used to protect metals by adsorbing onto the surface and creating a barrier against corrosive agents. This compound possesses structural features that make it a candidate for an effective corrosion inhibitor.

Adsorption Mechanisms on Metal Surfaces

The primary mechanism by which organic inhibitors protect against corrosion is through adsorption onto the metal surface, which can occur via physisorption or chemisorption. rsc.orgepo.org The adsorption process of a molecule like this compound is governed by its distinct structural components: the polar benzamide (B126) group and the non-polar dodecyl chain.

The benzamide group, containing nitrogen and oxygen atoms with lone-pair electrons, as well as the π-electrons of the benzene (B151609) ring, can act as the primary adsorption center. These electrons can be shared with the vacant d-orbitals of metal atoms (like iron), leading to the formation of a coordinate covalent bond (chemisorption). vdoc.pubrsc.org This chemical adsorption creates a strong bond between the inhibitor and the metal.

Influence of Molecular Structure on Inhibition Efficiency

The effectiveness of a corrosion inhibitor is intrinsically linked to its molecular structure. For this compound, several features contribute to its potential inhibition efficiency. mdpi.com

The Long Alkyl Chain : The dodecyl (C12) chain is a significant contributor. A longer alkyl chain generally leads to higher inhibition efficiency. This is because it increases the hydrophobicity and the thickness of the protective barrier, enhancing the surface coverage and more effectively preventing the penetration of water and corrosive ions.

The Benzene Ring : The aromatic ring is a source of high electron density due to its π-electron system. This allows for strong adsorption onto the metal surface through π-orbital interactions with the metal's d-orbitals.

Heteroatoms (Nitrogen and Oxygen) : The nitrogen and oxygen atoms in the amide group are rich in electrons (lone pairs). These heteroatoms serve as active sites for chemisorption, donating electrons to the metal surface to form stable coordinate bonds, which further strengthens the inhibitor's attachment to the surface. numberanalytics.comepo.org

The combination of a strong anchoring group (benzamide) and a long, protective tail (dodecyl chain) creates a synergistic effect, leading to a high potential for corrosion inhibition.

Table 2: Influence of this compound's Molecular Structure on Corrosion Inhibition

| Structural Component | Feature | Role in Corrosion Inhibition |

| Dodecyl Chain | Long (C12) non-polar alkyl group | Provides a thick hydrophobic barrier, increases surface coverage, and prevents diffusion of corrosive species. |

| Benzene Ring | Aromatic π-electron system | Acts as an adsorption center via interaction with vacant metal d-orbitals. |

| Amide Group (-CONH-) | Nitrogen and Oxygen heteroatoms | Serve as active sites for chemisorption by donating lone-pair electrons to the metal surface, forming strong coordinate bonds. epo.org |

Computational and Theoretical Chemistry of N Dodecylbenzamide

Quantum Chemical Studies and Electronic Structure Calculations

Quantum chemical calculations are fundamental to determining the electronic properties and geometric structure of a molecule. These methods solve approximations of the Schrödinger equation to provide insights into molecular orbitals, charge distribution, and energetic stability.

Ab initio and Density Functional Theory (DFT) are cornerstone methods in quantum chemistry for calculating the electronic structure of molecules. acs.org DFT, in particular, has become a widely used tool due to its favorable balance of computational cost and accuracy for a wide range of chemical systems. acs.orgscirp.org Applications of DFT to N-Dodecylbenzamide would yield critical data regarding its molecular geometry, electronic properties, and spectroscopic signatures.

A primary output of DFT calculations is the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the entire structure, including the planar benzamide (B126) group and the flexible dodecyl chain.

Furthermore, DFT calculations elucidate the electronic properties by mapping the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of HOMO and LUMO are crucial for predicting chemical reactivity, as they relate to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and optical properties. A Molecular Electrostatic Potential (MEP) map can also be generated, which visualizes the charge distribution and identifies electrophilic and nucleophilic sites within the molecule. researchgate.net For this compound, the MEP would likely show a negative potential around the carbonyl oxygen and a positive potential near the amide hydrogen, indicating sites for electrophilic and nucleophilic attack, respectively.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Region of electron donation (nucleophilicity) |

| LUMO Energy | -0.8 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.8 D | Measure of molecular polarity |

| Total Energy | -980.5 Hartree | Thermodynamic stability of the molecule |

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mit.edu By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the conformational dynamics and thermodynamic properties of molecules like this compound. scribd.comrsc.org

For a molecule with a long, flexible alkyl chain such as this compound, MD simulations are particularly valuable for exploring its conformational landscape. The dodecyl chain can adopt numerous conformations, and MD can track these changes over nanoseconds to microseconds, revealing the most probable structures and the energy barriers between them. mit.edu Such simulations can also model the molecule's behavior in different environments, such as in a vacuum, in a solvent, or at an interface. For instance, simulating this compound in an aqueous environment would show how the hydrophobic dodecyl tail and the more polar benzamide head interact with water molecules, leading to aggregation or specific orientations at interfaces.

| Parameter | Description | Information Gained |

|---|---|---|

| Radius of Gyration (Rg) | A measure of the molecule's compactness. | Changes in folding and extension of the dodecyl chain. |

| Root Mean Square Deviation (RMSD) | Measures the average distance between atoms of superimposed structures. | Indicates conformational stability and structural changes over time. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule exposed to the solvent. | Insights into hydrophobic/hydrophilic interactions. |

| Radial Distribution Function (g(r)) | Describes the probability of finding a particle at a distance r from another particle. | Information on solvation shells and intermolecular packing. |

Ab Initio and Density Functional Theory (DFT) Applications

Reaction Mechanism Predictions and Pathway Analysis

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone. umich.edu By modeling potential reaction pathways, identifying intermediates, and calculating the energies of transition states, these methods can predict the feasibility and kinetics of a reaction.

The synthesis of this compound typically involves the reaction of dodecylamine (B51217) with benzoyl chloride or the ruthenium-catalyzed N-alkylation of benzamide with an alcohol. oup.com Computational modeling can be used to investigate the step-by-step mechanism of such reactions. researchgate.net For example, in the reaction between dodecylamine and benzoyl chloride, calculations could model the nucleophilic attack of the amine on the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent elimination of the chloride ion.

Computational studies on the broader class of N-alkylbenzamides have explored mechanisms such as photoredox-catalyzed reactions. chinesechemsoc.orgnih.gov These studies use DFT to calculate the energies of reactants, intermediates, products, and transition states to construct a complete energy profile of the reaction. This profile helps to determine the rate-determining step and rationalize the observed product selectivity. nih.gov Such an approach applied to this compound synthesis would provide a detailed understanding of the reaction thermodynamics and kinetics.

The transition state is a critical, high-energy configuration along the reaction coordinate that separates reactants from products. oup.com Identifying the structure and energy of the transition state is key to understanding a reaction's activation energy and rate. Transition State Theory (TST) provides the framework for these calculations. oup.com

For the synthesis of this compound, computational methods can locate the transition state structure for the rate-limiting step. icm.edu.pl This involves complex algorithms that search the potential energy surface for a saddle point—a point that is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. Once located, frequency calculations are performed to confirm it is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. The energy of this transition state relative to the reactants gives the activation energy barrier, a crucial parameter in the Arrhenius equation for the reaction rate. Such analyses are invaluable for optimizing reaction conditions and designing more efficient catalysts. rsc.org

Modeling of Synthetic Reaction Pathways

Molecular Modeling for Supramolecular Assembly Prediction

This compound, with its amphiphilic character (a polar benzamide head and a long nonpolar dodecyl tail), has the potential to self-assemble into ordered supramolecular structures. mdpi.comchemrxiv.org Molecular modeling is a powerful tool for predicting and understanding how these individual molecules organize into larger aggregates like micelles, bilayers, or fibers. researchgate.net

The driving forces for the self-assembly of this compound would be a combination of non-covalent interactions, including hydrogen bonding between the amide groups (N-H···O=C) and van der Waals interactions (hydrophobic effect) among the dodecyl chains. Molecular dynamics or Monte Carlo simulations can model the aggregation of many this compound molecules, starting from a random distribution in a solvent. rsc.org These simulations can predict the critical aggregation concentration and the morphology of the resulting supramolecular structures. scirp.org Coarse-grained models, which simplify the molecular representation by grouping atoms together, are often used to study the large-scale assembly over longer timescales that would be computationally prohibitive with all-atom models. rsc.org While specific modeling of this compound assembly is not prominent, studies on similar amphiphilic molecules demonstrate the power of these methods to reveal how molecular structure dictates macroscopic material properties. acs.org

Simulation of Self-Assembly Processes

The self-assembly of amphiphilic molecules like this compound into larger, organized structures is a phenomenon driven by a delicate balance of intermolecular forces. Molecular dynamics (MD) simulations are a key computational tool used to observe and understand these dynamic processes at an atomic resolution. rsc.orguinjkt.ac.id These simulations model the movement of each atom in a system over time, governed by a set of mathematical functions known as a force field, which approximates the potential energy of the system.

Simulations of self-assembly can be approached using different levels of detail. All-atom (AA) simulations provide a highly detailed picture but are computationally expensive, limiting them to smaller systems and shorter timescales. nih.gov To study the slower process of large-scale aggregation, coarse-grained (CG) models are often employed. rsc.orgnih.gov In CG simulations, groups of atoms are represented as single particles, which allows for the simulation of larger systems for longer durations, capturing the formation of micelles, fibers, or other aggregates. rsc.orgnih.gov

For amphiphilic systems similar to this compound, such as other N-alkyl amides and benzene-1,3,5-tricarboxamides, computational studies have elucidated the stepwise nature of self-assembly. rsc.orgnih.gov The process often begins with the formation of small, disordered aggregates. These initial clusters then serve as nuclei, growing and reorganizing into more stable, ordered structures like fibers or sheets. rsc.org The final morphology of the self-assembled structure is dictated by factors such as the molecular geometry of the monomer, the nature of the solvent, and the temperature.

The primary driving forces for the self-assembly of this compound are the hydrophobic effect, which sequesters the dodecyl chains away from water, and the specific non-covalent interactions between the benzamide headgroups. MD simulations allow for the detailed analysis of these interactions, revealing how hydrogen bonding between amide groups and π-stacking between benzene (B151609) rings contribute to the stability and structure of the resulting aggregates. rsc.orgnih.gov

To illustrate the type of data obtained from such simulations, the following table shows a hypothetical timeline for the self-assembly of this compound in an aqueous environment, based on general findings for similar amphiphilic molecules. rsc.orgnih.gov

| Simulation Time (nanoseconds) | System State | Key Observations |

| 0 - 10 | Dispersed Monomers | This compound molecules are randomly distributed in the solvent box. |

| 10 - 50 | Formation of Small, Disordered Aggregates | Hydrophobic collapse of dodecyl chains leads to the formation of small clusters. |

| 50 - 200 | Nucleation and Growth of Ordered Structures | Amide groups begin to form intermolecular hydrogen bonds, leading to ordering. |

| 200 - 500 | Maturation into Stable Supramolecular Polymers (e.g., Nanofibers) | Elongated structures stabilized by extensive H-bonding and π-stacking are formed. |

This table is illustrative and based on general principles of amphiphile self-assembly simulations.

Prediction of Non-Covalent Interaction Strengths

The stability and structure of the aggregates formed by this compound are fundamentally determined by the strength and geometry of various non-covalent interactions. ub.edu Computational chemistry offers a suite of methods to predict and quantify these interactions with a high degree of accuracy. mdpi.com

The key non-covalent interactions at play in the this compound system are:

Hydrogen Bonding: Occurring between the amide hydrogen (N-H) of one molecule and the carbonyl oxygen (C=O) of another. mdpi.com

π-π Stacking: The attractive interaction between the aromatic benzene rings of adjacent molecules. rsc.org

Van der Waals Forces: Primarily London dispersion forces acting along the hydrophobic dodecyl chains. dntb.gov.uarsc.org

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in analyzing these interactions. nih.gov Methods like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to identify and characterize the bonds, including hydrogen bonds, within a molecular system. mdpi.com

Computational studies on related benzamide systems have demonstrated that van der Waals interactions are often the major driving force for binding, complemented by significant stabilization from hydrogen bonds. dntb.gov.uarsc.org The dispersion component, arising from correlated fluctuations in electron density, is particularly important for the stacking of aromatic rings and the association of alkyl chains.

The following interactive table provides representative values for the strengths of different non-covalent interactions that would be relevant in a this compound dimer, as predicted by high-level computational methods for similar molecular fragments.

| Interacting Fragments | Type of Interaction | Method of Prediction | Predicted Interaction Energy (kcal/mol) |

| Benzamide Headgroup – Benzamide Headgroup | Hydrogen Bonding | SAPT | -5 to -8 |

| Benzene Ring – Benzene Ring | π-π Stacking | SAPT/DFT-D | -2 to -5 |

| Dodecyl Chain – Dodecyl Chain | Van der Waals | DFT-D/MD | -0.5 to -1.5 (per CH2 group interaction) |

| Benzamide Headgroup – Water | Hydrogen Bonding | MD/GBSA | -3 to -6 |

Note: These values are illustrative and represent typical ranges found in the literature for similar functional groups. The exact values for this compound would require specific calculations.

By combining these computational techniques, researchers can build a comprehensive model of the energetic landscape of this compound self-assembly, predicting the most stable configurations and the pathways to their formation. This knowledge is crucial for the rational design of new materials based on this and related amphiphilic molecules.

Advanced Analytical Methodologies for N Dodecylbenzamide Research

Spectroscopic Techniques for Structural and Conformational Analysis

Spectroscopy is a cornerstone in the analysis of N-Dodecylbenzamide, offering a window into its molecular and electronic structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound. nih.gov While one-dimensional NMR provides basic structural information, two-dimensional (2D) NMR techniques are essential for more complex analyses. huji.ac.il

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing through-bond connectivity between protons and carbons within the this compound molecule. huji.ac.ilqorganica.es This is particularly useful for assigning specific signals in crowded spectral regions and confirming the structure of the molecule. qorganica.es The process involves a series of pulse sequences and acquisition times to generate a 2D spectrum where cross-peaks indicate correlations between nuclei. huji.ac.ilulethbridge.ca

Solid-State NMR (ssNMR): For studying this compound in its solid, aggregated state, ssNMR is indispensable. libretexts.org Unlike in solution where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions provide crucial information about the local environment and packing of the molecules. libretexts.org Techniques like Cross-Polarization Magic Angle Spinning (CPMAS) are employed to enhance signal and resolution. bruker.com ssNMR can differentiate between different polymorphic forms and provide insights into the intermolecular interactions that govern the formation of supramolecular structures. fsu.edunih.gov

Table 1: Key NMR Techniques for this compound Analysis

| Technique | Information Provided | Relevance to this compound |

|---|---|---|

| 1D NMR (¹H, ¹³C) | Basic molecular structure, chemical environment of nuclei. nih.gov | Confirms the presence of aromatic and aliphatic moieties. |

| 2D COSY | Shows proton-proton (¹H-¹H) correlations through bonds. qorganica.es | Helps in assigning the signals of the dodecyl chain protons. |

| 2D HMBC | Shows long-range proton-carbon (¹H-¹³C) correlations. huji.ac.il | Establishes connectivity between the benzoyl and dodecyl parts. |

| Solid-State NMR | Provides information on molecular packing, polymorphism, and intermolecular interactions in the solid state. libretexts.org | Crucial for understanding the structure of this compound aggregates and supramolecular polymers. |

Vibrational spectroscopy techniques, namely Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are highly sensitive to the vibrational modes of molecules and are particularly effective for studying hydrogen bonding in this compound assemblies. nih.gov